molecular formula C9H9BrO3 B185439 Methyl 3-bromo-4-methoxybenzoate CAS No. 35450-37-4

Methyl 3-bromo-4-methoxybenzoate

Cat. No. B185439
CAS RN: 35450-37-4
M. Wt: 245.07 g/mol
InChI Key: ZREVPFANJBZHEU-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-methoxybenzoate” is an aromatic ester . It is also known as “3-Bromo-4-methoxybenzoic acid methyl ester” or "4-Methoxy-3-bromo benzoic acid methyl ester" . The molecular formula of this compound is C9H9BrO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-methoxybenzoate” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methoxycarbonyl group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-methoxybenzoate” is a solid at room temperature . It has a molecular weight of 245.07 . The melting point is between 93.0 to 97.0 °C . It is soluble in toluene .

Scientific Research Applications

  • Synthesis Techniques : Methyl 3-bromo-4-methoxybenzoate is used in organic synthesis, as demonstrated by Chen Bing-he (2008), who synthesized Methyl 4-Bromo-2-methoxybenzoate with high purity (Chen Bing-he, 2008).

  • Photodynamic Therapy Applications : Pişkin et al. (2020) discussed the use of compounds related to Methyl 3-bromo-4-methoxybenzoate in the synthesis of zinc phthalocyanine, which shows potential for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Bromophenol Derivatives : Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, where compounds related to Methyl 3-bromo-4-methoxybenzoate were studied for their potential biological activities (Zhao et al., 2004).

  • Palladium-Catalyzed Cross-Coupling Reactions : A study by Shinohara et al. (2014) found that derivatives of Methyl 3-bromo-4-methoxybenzoate are suitable for palladium-catalyzed cross-coupling reactions, despite their sterically hindered structure (Shinohara et al., 2014).

  • Aromatic Halogenation : Hirose et al. (2019) explored the halogenation of compounds like Methyl 4-methoxybenzoate, showing that these types of reactions can be achieved under mild conditions and are applicable to a variety of aromatic compounds (Hirose et al., 2019).

  • Antibacterial Activity : Research by Popiołek & Biernasiuk (2016) on hydrazide-hydrazones of 3-methoxybenzoic acid, a compound related to Methyl 3-bromo-4-methoxybenzoate, revealed promising antibacterial activity against Bacillus spp., suggesting its potential in antimicrobial applications (Popiołek & Biernasiuk, 2016).

Safety And Hazards

“Methyl 3-bromo-4-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3-bromo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREVPFANJBZHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346377
Record name Methyl 3-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methoxybenzoate

CAS RN

35450-37-4
Record name Methyl 3-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-4-methoxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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